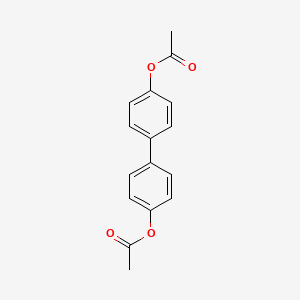

4,4'-Diacetoxybiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-acetyloxyphenyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)20-12(2)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMBBMQDXFZFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345412 | |

| Record name | 4,4'-Diacetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32604-29-8 | |

| Record name | 4,4'-Diacetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4'-Diacetoxybiphenyl CAS number 32604-29-8

An In-Depth Technical Guide to 4,4'-Diacetoxybiphenyl (CAS 32604-29-8): Synthesis, Characterization, and Applications in Advanced Materials

Introduction

This compound is a diester derivative of 4,4'-biphenol, a fundamental building block in the field of materials science. While the parent diol, 4,4'-biphenol, is the active monomer in many polymerization reactions, this compound serves as a crucial, stabilized precursor. Its enhanced solubility in organic solvents and improved thermal stability make it a preferred intermediate for the synthesis of high-performance polymers, particularly thermotropic liquid-crystalline polyesters.[1][2] The acetate groups provide a convenient protecting group for the reactive phenols and can act as effective leaving groups during high-temperature melt polycondensation processes. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, and core applications, with an emphasis on the scientific rationale behind the described protocols.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of this compound's properties is essential for its effective use in synthesis and material formulation. The molecule's identity is defined by its rigid biphenyl core flanked by two acetoxy groups at the para positions.

Core Physicochemical Properties

The key properties of this compound are summarized below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| CAS Number | 32604-29-8 | [3][4] |

| Molecular Formula | C₁₆H₁₄O₄ | [5] |

| Molecular Weight | 270.28 g/mol | [3][5] |

| Appearance | White crystalline solid | [6] |

| Melting Point | Information not consistently available; precursor 4,4'-biphenol melts at 283 °C.[7] | |

| Solubility | Soluble in solvents like Chloroform (CDCl₃) for NMR analysis.[8] | |

| Synonyms | [1,1'-Biphenyl]-4,4'-diyl diacetate, Biphenyl-4,4'-diyl diacetate, 4-(4-acetyloxyphenyl)phenyl acetate | [5] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for the biphenyl core C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

C7 [pos="2.8,0!"]; // Bridge carbon

C8 [pos="4.3,0.75!"]; C9 [pos="4.3,-0.75!"]; C10 [pos="5.6,-1.5!"]; C11 [pos="6.9,-0.75!"]; C12 [pos="6.9,0.75!"]; C13 [pos="5.6,1.5!"];

// Define nodes for the acetoxy groups O1 [label="O", pos="-2.6,1.5!"]; C14 [label="C", pos="-3.9,1.5!"]; O2 [label="O", pos="-4.5,2.5!"]; C15 [label="CH₃", pos="-4.5,0.5!"];

O3 [label="O", pos="8.2,-0.75!"]; C16 [label="C", pos="9.5,-0.75!"]; O4 [label="O", pos="10.1,-1.75!"]; C17 [label="CH₃", pos="10.1,0.25!"];

// Define edges for the biphenyl core C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C7 [style=invis]; C1 -- C7 [style=invis]; // for positioning C7 C1 -- C7 [len=1.5, style=solid, label=""]; C7 -- C8 [style=invis]; C7 -- C9 [style=invis]; C8 -- C13 -- C12 -- C11 -- C10 -- C9 -- C8; C8 -- C7 [len=1.5, style=solid, label=""];

// Define edges for aromatic double bonds C2 -- C3 [style=dashed]; C4 -- C5 [style=dashed]; C6 -- C1 [style=dashed]; C9 -- C10 [style=dashed]; C11 -- C12 [style=dashed]; C13 -- C8 [style=dashed];

// Define edges for the acetoxy groups C2 -- O1; O1 -- C14; C14 -- O2 [style=double]; C14 -- C15;

C11 -- O3; O3 -- C16; C16 -- O4 [style=double]; C16 -- C17; }

Caption: 2D Structure of this compound.

Spectroscopic Signature

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides distinct signals that confirm the molecular structure. In a solvent like CDCl₃, one would expect to see a singlet for the methyl protons of the two equivalent acetate groups (around δ 2.3 ppm) and multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons on the biphenyl rings.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected to appear around 1750-1735 cm⁻¹. Additional bands corresponding to C-O stretching and aromatic C-H and C=C vibrations will also be present.[5][9]

Section 2: Synthesis and Purification

The most direct and common synthesis of this compound is the acetylation of its parent diol, 4,4'-biphenol. The choice of this method is based on the high reactivity of phenolic hydroxyl groups with acylating agents, leading to high yields and straightforward purification.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Acetylation

This protocol describes a standard laboratory procedure for the synthesis of this compound from 4,4'-biphenol.

Causality: Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is easily removed. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[10]

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-biphenol (1 equivalent) in a suitable amount of pyridine. Cool the flask in an ice bath to 0°C.

-

Reaction: Slowly add acetic anhydride (approximately 2.2-2.5 equivalents) to the cooled solution dropwise, maintaining the temperature below 10°C.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing ice water with vigorous stirring. The product will precipitate as a white solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove pyridine and acetic acid, followed by a small amount of cold ethanol to remove residual water.

-

Drying: Dry the crude product under vacuum.

Protocol: Purification by Recrystallization

Recrystallization is employed to remove unreacted starting materials and side products, yielding a product of high purity suitable for polymerization or further synthetic steps.

Causality: The choice of solvent is critical. A suitable solvent will dissolve the compound and impurities at an elevated temperature but will have low solubility for the desired product at cooler temperatures, allowing it to crystallize out while impurities remain in the solution. Acetic acid or ethanol are often effective for this type of compound.[10]

Methodology:

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent (e.g., acetic acid) required to fully dissolve the solid.

-

Crystallization: Allow the solution to cool slowly to room temperature. The pure product will form crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly in a vacuum oven.

Section 3: Analytical Characterization

Post-synthesis, it is imperative to verify the purity and identity of this compound. High-performance liquid chromatography (HPLC) is the preferred method for quantitative purity analysis.

Caption: Workflow for purity verification using HPLC.

Protocol: Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of this compound.

Causality: A reversed-phase HPLC method using a C18 column is ideal for separating moderately polar organic compounds like this compound from potential impurities, such as the more polar 4,4'-biphenol starting material or non-polar side products. UV detection is effective due to the strong UV absorbance of the aromatic biphenyl core.[11]

Methodology:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a starting point could be 60:40 Acetonitrile:Water.

-

Detection: UV detection at a wavelength such as 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the relative peak area of the main component.

Section 4: Key Applications in Materials Science

The primary value of this compound lies in its function as a monomer precursor for synthesizing advanced polymers, especially those requiring high thermal stability and specific anisotropic properties.

Caption: Role of this compound in melt polycondensation.

Monomer for Liquid-Crystalline Polymers (LCPs)

This compound is a key component in the synthesis of thermotropic LCPs. These materials exhibit properties of both liquids and solids, forming ordered structures upon melting that can be aligned by flow.[1]

-

Mechanism of Action: In melt polycondensation, this compound is reacted with aromatic dicarboxylic acids at high temperatures (often >270 °C).[2] Under these conditions, a transesterification reaction occurs where the phenolic acetate ester exchanges with the carboxylic acid, forming a polyester linkage and releasing acetic acid as a byproduct. The volatile acetic acid is removed by vacuum, which drives the polymerization reaction to completion. This "acetoxy route" is often preferred over using the free biphenol because it can prevent side reactions and sublimation of the diol monomer at high temperatures.

-

Resulting Properties: The rigid, linear biphenyl unit derived from this compound is a "mesogen"—a structural component that promotes the formation of the liquid crystal phase.[12] Polymers incorporating this unit exhibit exceptional thermal stability, chemical resistance, and high mechanical strength, making them suitable for demanding applications in electronics, automotive, and aerospace industries.

Protected Form of 4,4'-Biphenol

In multi-step organic synthesis, protecting reactive functional groups is a common strategy. The acetate groups in this compound effectively "mask" the phenolic hydroxyls, rendering them unreactive to certain reagents. These protecting groups can be readily removed when needed by simple hydrolysis (using a mild acid or base) to regenerate the free 4,4'-biphenol.

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: Users should consult the Safety Data Sheet (SDS) before handling. This compound may cause skin, eye, and respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and moisture to prevent hydrolysis.

Conclusion

This compound (CAS 32604-29-8) is more than just a simple derivative; it is a strategically important intermediate in materials chemistry. Its stability, defined synthetic pathways, and critical role as a precursor in melt polycondensation make it an invaluable tool for creating high-performance liquid-crystalline polymers. The protocols and explanations provided in this guide equip researchers with the necessary knowledge to synthesize, purify, and effectively utilize this versatile compound in the development of next-generation advanced materials.

References

- This cit

- This cit

-

PubChem. This compound | C16H14O4 | CID 604281. Available from: [Link]

-

SpectraBase. This compound - 1H NMR Spectrum. Available from: [Link]

-

NIH PMC. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. Available from: [Link]

- This cit

-

PrepChem.com. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Available from: [Link]

- This cit

- This cit

- This cit

-

Wikipedia. 4,4'-Biphenol. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 4,4'-Dihydroxybiphenyl. Available from: [Link]

-

ResearchGate. Thermotropic liquid–crystalline properties of 4,4′-dialkoxy-3,3′-diaminobiphenyl compounds and their precursors. Available from: [Link]

-

Chinese Journal of Applied Chemistry. SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL. Available from: [Link]

-

ResearchGate. Thermotropic liquid‐crystalline polyesters of 4,4′‐biphenol and phenyl‐substituted 4,4′‐biphenols with 4,4′‐oxybisbenzoic acid. Available from: [Link]

-

ResearchGate. Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Available from: [Link]

-

PubMed. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid. Available from: [Link]

- This cit

- Google Patents. Preparation process of 4,4'-dihydroxybiphenyl.

- This cit

- This cit

- This cit

- This cit

- This cit

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 32604-29-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C16H14O4 | CID 604281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

Authored by: Senior Application Scientist, Gemini Division

An In-depth Technical Guide to 4,4'-Diacetoxybiphenyl: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound (Ac-Biphenol), a pivotal intermediate in materials science and a compound of interest in pharmaceutical research. As the acetylated derivative of 4,4'-dihydroxybiphenyl, its physicochemical properties, reactivity, and metabolic fate are of significant interest to researchers in polymer chemistry, drug discovery, and organic synthesis. This document delineates the core characteristics of Ac-Biphenol, offering detailed, field-proven protocols for its synthesis, purification, and characterization. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. The guide is structured to provide both foundational knowledge and actionable insights for professionals in research and development.

Core Physicochemical Profile

A foundational understanding of this compound begins with its fundamental physicochemical properties. These parameters govern its behavior in various solvents and reaction conditions, dictating its handling, purification, and application. The molecule consists of a central biphenyl core with acetate esters at the 4 and 4' positions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [4-(4-acetyloxyphenyl)phenyl] acetate | [1] |

| Synonyms | [1,1'-Biphenyl]-4,4'-diyl diacetate, 4,4'-Biphenol diacetate | [1][2] |

| CAS Number | 32604-29-8 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₄O₄ | [1][2][3] |

| Molecular Weight | 270.28 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 160-161 °C | [2] |

| Boiling Point | 398.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Acetone | [2] |

Synthesis and Purification: A Validated Approach

The most direct and efficient synthesis of this compound involves the esterification of its parent phenol, 4,4'-dihydroxybiphenyl. The choice of an acetylating agent and catalyst is critical for achieving high yield and purity. Acetic anhydride is a cost-effective and highly reactive acyl donor, while a base catalyst like pyridine not only neutralizes the acetic acid byproduct but also activates the anhydride, accelerating the reaction.

Experimental Protocol: Acetylation of 4,4'-Dihydroxybiphenyl

This protocol describes a robust method for the synthesis of this compound.

Materials:

-

4,4'-Dihydroxybiphenyl (1.0 eq)

-

Acetic Anhydride (2.5 eq)

-

Pyridine (catalytic to 1.5 eq, solvent)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Magnetic stirrer, round-bottom flask, condenser, ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4,4'-dihydroxybiphenyl in a minimal amount of pyridine. The use of pyridine as a solvent ensures a homogenous reaction mixture.

-

Acylation: Cool the solution in an ice bath to manage the exothermic reaction. Add acetic anhydride dropwise to the stirred solution. The excess anhydride ensures the reaction goes to completion.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Precipitation: Slowly pour the reaction mixture into a beaker of ice-cold deionized water with vigorous stirring. This quenches the excess acetic anhydride and precipitates the water-insoluble product.[5]

-

Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product thoroughly with cold deionized water to remove residual pyridine and acetic acid, followed by a small amount of cold ethanol.

Purification Protocol: Recrystallization

Recrystallization is a superior method for purifying the crude product, leveraging differences in solubility at different temperatures.

Procedure:

-

Solvent Selection: Dissolve the crude this compound in a minimum amount of hot ethanol. Ethanol is a suitable solvent as the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes before hot filtration.[6]

-

Crystallization: Allow the hot, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a vacuum oven to remove residual solvent.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Solvent/Method | Expected Key Signals/Features | Source(s) |

| ¹H NMR | CDCl₃ | ~2.3 ppm (s, 6H, -OCOCH₃), ~7.2 ppm (d, 4H, Ar-H ortho to OAc), ~7.6 ppm (d, 4H, Ar-H meta to OAc) | [4] |

| ¹³C NMR | CDCl₃ | ~21 ppm (-OCOC H₃), ~122 ppm (Ar-C ortho to OAc), ~128 ppm (Ar-C meta to OAc), ~139 ppm (Ar-C ipso), ~151 ppm (Ar-C-O), ~169 ppm (C=O) | General NMR Principles |

| FTIR | KBr Wafer | ~1750-1770 cm⁻¹ (C=O stretch, ester), ~1150-1250 cm⁻¹ (C-O stretch, ester), ~3000-3100 cm⁻¹ (Ar C-H stretch) | [3] |

| Mass Spec (EI) | - | m/z 270 (M⁺), 228 ([M-CH₂CO]⁺), 186 ([M-2(CH₂CO)]⁺) | [1] |

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is highly effective for this compound.

Instrumentation & Conditions:

-

System: HPLC with UV detector

-

Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm (where the biphenyl chromophore has strong absorbance)[6]

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in acetonitrile to a similar concentration.

-

Analysis: Inject the standards and the sample into the HPLC system.

-

Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve, expressed as a percentage area.

Analytical Workflow Diagram

Caption: Proposed metabolic pathway of this compound via hydrolysis.

Applications in Research and Development

The utility of this compound stems from its relationship with 4,4'-dihydroxybiphenyl, a rigid, rod-like molecule crucial for high-performance polymers.

-

Polymer Chemistry: 4,4'-dihydroxybiphenyl is a key monomer for liquid crystalline polymers (LCPs), polysulfones, and polycarbonates. [6][8]The diacetate form can be used in melt polymerization processes where the in-situ generation of the reactive phenol via deacetylation can be advantageous for controlling reaction kinetics and preventing premature side reactions.

-

Drug Development: 4,4'-dihydroxybiphenyl has been investigated for its biological activities, including as a xenoestrogen that interacts with estrogen receptors and as a tyrosinase inhibitor for applications in dermatology. [6]this compound serves as a potential prodrug, which could improve the bioavailability or modify the release profile of the active diol. The acetate groups increase lipophilicity, which can enhance membrane permeability.

Caption: Key application areas for this compound.

Conclusion

This compound is more than a simple derivative; it is a versatile and stable intermediate with significant value in both materials science and pharmaceutical research. Its well-defined physicochemical properties, coupled with straightforward and high-yielding synthesis protocols, make it an accessible and reliable compound for advanced applications. A thorough understanding of its characterization, reactivity, and potential metabolic fate, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation polymers and therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound [FTIR]. [Link]

-

SpectraBase. This compound [1H NMR]. [Link]

-

Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

-

PrepChem.com. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]

-

ResearchGate. Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. [Link]

-

Wikipedia. 4,4'-Biphenol. [Link]

-

Cheméo. Chemical Properties of 4,4'-Diacetyl biphenyl (CAS 787-69-9). [Link]

-

ResearchGate. What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents? [Link]

-

ResearchGate. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

-

Chinese Journal of Applied Chemistry. SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

NIST WebBook. 4,4'-Dimethylbiphenyl. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. [Link]

-

National Institutes of Health. Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356. [Link]

-

National Institutes of Health. Biochemistry, Biotransformation. [Link]

-

ChemSynthesis. 4,4'-dimethoxy-1,1'-biphenyl. [Link]

-

Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]

-

ResearchGate. Proposed pathway for production of metabolites generated from 2,2′-dihydroxybiphenyl. [Link]

-

PubChem. 1,1'-Biphenyl, 4,4'-dimethoxy-. [Link]

-

European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. [Link]

-

MDPI. Analytical Techniques in Pharmaceutical and Biomedical Analysis. [Link]

-

National Institutes of Health. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. [Link]

-

ResearchGate. Synthesis and characterization of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives: application of a Pd(ΙΙ) derivative as a pre-catalyst in the Suzuki cross-coupling reaction. [Link]

-

National Institutes of Health. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

-

PubMed. Design, synthesis, and analysis of the quantitative structure-activity relationships of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives. [Link]

Sources

- 1. This compound | C16H14O4 | CID 604281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 32604-29-8 [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Diacetoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Diacetoxybiphenyl is a diester derivative of the versatile biphenyl scaffold, a structural motif prevalent in materials science and medicinal chemistry. An understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its physicochemical properties, reactivity, and potential interactions with biological targets. This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound, integrating experimental crystallographic data with theoretical computational insights. We delve into the critical interplay of steric and electronic factors that govern its preferred spatial arrangement, detail a robust synthetic protocol, and discuss the implications of its conformational behavior for its application in research and development.

Introduction: The Significance of Biphenyl Scaffolds and their Conformational Isomerism

The biphenyl unit, consisting of two phenyl rings connected by a single carbon-carbon bond, is a cornerstone in the design of functional molecules. Its inherent rigidity and modular nature allow for the precise positioning of substituents, influencing properties such as liquid crystallinity, fluorescence, and biological activity. However, the biphenyl scaffold is not strictly planar. The rotation around the central C-C bond is a dynamic process, giving rise to a spectrum of conformations, or rotational isomers.

The conformational landscape of biphenyl and its derivatives is dictated by a delicate balance between two primary opposing forces:

-

π-Conjugation: A planar conformation maximizes the overlap of the π-orbitals between the two phenyl rings, leading to electronic delocalization and a stabilizing resonance effect.

-

Steric Hindrance: In a planar arrangement, the ortho-hydrogens (or other substituents) on adjacent rings experience significant van der Waals repulsion, which is a destabilizing steric effect.

This energetic tug-of-war results in a twisted, non-planar ground state conformation for most biphenyl derivatives. The dihedral angle between the planes of the two phenyl rings is a critical parameter that defines the molecule's overall shape and, consequently, its function.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a central biphenyl core with acetoxy groups (-OCOCH₃) substituted at the para positions of each phenyl ring.

| Identifier | Value | Source |

| IUPAC Name | [4-(4-acetyloxyphenyl)phenyl] acetate | PubChem |

| CAS Number | 32604-29-8 | ChemicalBook[1] |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem[2] |

| Molecular Weight | 270.28 g/mol | PubChem[2] |

| Physical Description | White to almost white powder or crystals | ChemicalBook[1] |

| Melting Point | 160-161 °C | ChemicalBook[1] |

Conformational Analysis: A Blend of Experimental and Theoretical Evidence

The precise three-dimensional arrangement of this compound has been elucidated through X-ray crystallography, providing a definitive snapshot of its solid-state conformation. This experimental data is complemented by computational studies on related biphenyl systems, which offer insights into the energetic landscape of its rotational isomers.

Crystal Structure Analysis

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 847853 [2]. Analysis of this crystallographic data reveals a non-planar conformation.

The key conformational feature is the dihedral angle between the two phenyl rings. In the solid state, this angle is approximately 37.3° . This significant deviation from planarity underscores the dominant role of steric hindrance between the inner ortho-hydrogens of the biphenyl core.

The acetoxy groups also exhibit specific orientations. The carbonyl groups of the acetoxy substituents are positioned away from the adjacent phenyl ring, minimizing steric clashes.

Theoretical Conformational Analysis and Rotational Barrier

Density Functional Theory (DFT) calculations on related acyloxy-biphenyls have shown that the energy barrier to rotation around the central C-C bond is a critical parameter. The rotational energy profile of a typical biphenyl derivative features two energy maxima corresponding to the planar (0°) and perpendicular (90°) conformations, and a global energy minimum at a twisted dihedral angle.

For this compound, the energy barrier for rotation through the planar conformation is expected to be significant due to the steric repulsion of the ortho-hydrogens. Conversely, rotation through the perpendicular conformation, while alleviating steric hindrance, would disrupt the stabilizing π-conjugation. The experimentally observed dihedral angle of 37.3° represents the energetic compromise between these opposing forces.

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through the acetylation of its precursor, 4,4'-biphenol (also known as 4,4'-dihydroxybiphenyl). This straightforward esterification reaction can be carried out efficiently using acetic anhydride, often with a catalyst to accelerate the reaction.

Synthesis of the Precursor: 4,4'-Biphenol

Several methods exist for the synthesis of 4,4'-biphenol. A common industrial method involves the oxidative coupling of 2,6-di-tert-butylphenol, which ensures para-selectivity and avoids the formation of isomeric mixtures that can arise from the direct coupling of phenol[3].

Acetylation of 4,4'-Biphenol

The following protocol describes a general and effective method for the acetylation of phenols, which can be directly applied to the synthesis of this compound.

Materials:

-

4,4'-Biphenol

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst, such as triethylamine)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (dilute solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-biphenol in a suitable solvent such as dichloromethane.

-

Addition of Reagents: To the stirred solution, add a slight excess of pyridine (as a catalyst and acid scavenger) followed by the dropwise addition of at least two equivalents of acetic anhydride.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a dilute solution of hydrochloric acid (to remove excess pyridine), water, saturated sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a white crystalline solid.

Applications and Implications for Drug Development

The conformational properties of this compound are of significant interest in the context of drug design and materials science.

-

Prodrug Strategies: The acetoxy groups can serve as cleavable moieties in a prodrug approach. Upon enzymatic or chemical hydrolysis in vivo, they would release the corresponding dihydroxybiphenyl, which may be the active pharmacological agent. The conformation of the parent diacetoxy compound can influence its solubility, membrane permeability, and interaction with metabolizing enzymes.

-

Scaffold for Bioactive Molecules: The biphenyl core provides a rigid framework for the spatial orientation of functional groups. By understanding the preferred conformation of the this compound scaffold, medicinal chemists can design more complex derivatives with optimized interactions with protein binding sites.

-

Liquid Crystals and Polymers: The rod-like, albeit twisted, shape of this compound and its derivatives makes them potential building blocks for liquid crystals and high-performance polymers. The dihedral angle and overall molecular geometry are critical determinants of the mesophase behavior and material properties.

Conclusion

The molecular structure and conformation of this compound are governed by a well-understood interplay of steric and electronic effects, resulting in a twisted, non-planar ground state. Experimental evidence from X-ray crystallography provides a precise dihedral angle of approximately 37.3° between the phenyl rings in the solid state. This structural information, coupled with a robust and reproducible synthetic protocol, provides a solid foundation for the rational design of novel materials and potential therapeutic agents based on this versatile biphenyl scaffold. For researchers in drug development and materials science, a thorough understanding of the conformational landscape of this compound is a critical prerequisite for harnessing its full potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research and Therapy. 2019.

-

Wikipedia. 4,4'-Biphenol. [Link]

- MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules. 2018.

-

PrepChem. Synthesis of 4,4'-dihydroxybiphenyl. [Link]

- Chinese Journal of Applied Chemistry. SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL. 1993.

- PubMed. A molecular dynamics study of the structure and evolution of the 4,4'-bis(diphenylhydroxymethyl)biphenyl/acetone host-guest system. Journal of the Chemical Society, Perkin Transactions 2. 1993.

-

ResearchGate. Molecular structure of 4,4'-dimethoxybiphenyl. a) Conformation of the... [Link]

- Indian Journal of Pure & Applied Physics. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). 2023.

- MDPI. Density functional theory. Photosynthesis Research. 2009.

-

Wikipedia. 4,4'-Biphenol. [Link]

Sources

1H NMR and 13C NMR spectral data of 4,4'-Diacetoxybiphenyl

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4'-Diacetoxybiphenyl

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles of spectral interpretation, grounded in the molecule's structural and electronic properties. We will dissect the chemical shifts, coupling constants, and signal multiplicities, correlating them to specific nuclei within the molecule. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy. Every assertion is supported by authoritative data and references, establishing a self-validating framework for the structural elucidation of this compound.

Introduction: The Role of NMR in Structural Elucidation

This compound is a diester derivative of the well-studied 4,4'-biphenol core. Its applications span from being a key monomer in the synthesis of high-performance liquid crystal polymers to a precursor in various organic syntheses. For professionals engaged in these fields, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular architecture of organic compounds.[1]

The power of NMR lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C). The resulting spectrum is a molecular fingerprint, where the position (chemical shift), splitting pattern (multiplicity), and intensity (integration) of each signal directly correspond to the electronic environment, neighboring nuclei, and the relative number of nuclei, respectively.[2] This guide will systematically interpret these spectral features for this compound, transforming raw data into a detailed structural map.

Molecular Structure and Symmetry Considerations

To predict and interpret the NMR spectra of this compound, we must first consider its molecular structure and inherent symmetry. The molecule consists of a central biphenyl core with acetoxy groups (-OAc) substituted at the para positions (C4 and C4').

Caption: Molecular structure of this compound with labeling of chemically unique proton (Hᵅ, Hᵝ) and carbon (C¹⁻⁴, C=O, CH₃) environments.

Assuming free rotation around the C⁴-C¹' single bond, the molecule possesses a high degree of symmetry. A C₂ axis of rotation passes through the center of this bond, and a plane of symmetry bisects the molecule. This has a profound simplifying effect on the NMR spectra:

-

The two phenyl rings are chemically identical.

-

Within each phenyl ring, the protons and carbons ortho to the biphenyl linkage (C²/C⁶) are equivalent, and those meta (C³/C⁵) are equivalent.

Consequently, instead of a complex spectrum with many signals, we anticipate a relatively simple pattern reflecting the number of unique nuclei.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show three distinct signals: one for the acetate methyl protons and two for the aromatic protons.

3.1 Predicted ¹H NMR Signals

-

Acetate Protons (CH₃): The six methyl protons are chemically equivalent due to molecular symmetry and free rotation. They are not adjacent to any other protons, so their signal will appear as a sharp singlet . Its integration value will correspond to 6H. These protons are expected in the range of δ 2.0–2.5 ppm.[3]

-

Aromatic Protons (Hᵅ/Hᵝ): The eight aromatic protons are divided into two sets of four equivalent protons each.

-

Hᵅ (ortho to -OAc): The four protons at positions 2, 6, 2', and 6'. Each is coupled only to its adjacent Hᵝ proton. This will result in a doublet .

-

Hᵝ (meta to -OAc): The four protons at positions 3, 5, 3', and 5'. Each is coupled only to its adjacent Hᵅ proton, also resulting in a doublet .

-

These two doublets will form a classic AA'BB' system, which often simplifies to a readily interpretable pair of doublets for para-substituted rings. The coupling constant (J) for this ortho-coupling is typically in the range of 7–9 Hz.[4]

3.2 Experimental ¹H NMR Data

The experimental data aligns perfectly with these predictions. The spectrum was recorded on a 300 MHz instrument using CDCl₃ as the solvent.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 2.31 | Singlet | 6H | - | Acetate (CH₃) |

| 7.17 | Doublet | 4H | 8.7 | Aromatic (Hᵝ) |

| 7.59 | Doublet | 4H | 8.7 | Aromatic (Hᵅ) |

| Data sourced from SpectraBase.[5] |

Interpretation:

-

The singlet at δ 2.31 ppm is unequivocally assigned to the six equivalent protons of the two acetate methyl groups.

-

The aromatic region displays two distinct signals. The downfield doublet at δ 7.59 ppm is assigned to the Hᵅ protons (ortho to the biphenyl linkage). These protons are deshielded by the anisotropic effect of the neighboring phenyl ring.

-

The upfield doublet at δ 7.17 ppm is assigned to the Hᵝ protons (ortho to the acetoxy group). The acetoxy group is electron-donating through resonance, which tends to shield ortho and para protons, explaining their slightly more upfield position compared to Hᵅ.

¹³C NMR Spectral Analysis

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show six signals: two for the acetate groups and four for the biphenyl core.

4.1 Predicted ¹³C NMR Signals

-

Acetate Carbons: Two distinct signals are expected.

-

Biphenyl Carbons: Four signals for the aromatic carbons.

-

C¹ (ipso, attached to -O): This carbon is directly attached to the electronegative oxygen and will be significantly deshielded, appearing around δ 150 ppm.

-

C⁴ (ipso, biphenyl linkage): This quaternary carbon will be less deshielded than C¹ and is expected around δ 138-140 ppm. Quaternary carbons often show weaker signals.[8]

-

C² / C⁶ (CH): Carbons ortho to the -OAc group.

-

C³ / C⁵ (CH): Carbons meta to the -OAc group. These two sets of CH carbons will appear in the typical aromatic range of δ 120–130 ppm.

-

4.2 Experimental ¹³C NMR Data

Experimental data confirms the presence of six unique carbon environments.

| Chemical Shift (δ) ppm | Assignment | Justification |

| 21.2 | Acetate (C H₃) | Typical range for an acetyl methyl carbon. |

| 121.9 | Aromatic (C H, C³/C⁵) | Shielded aromatic carbon, consistent with meta position to -OAc. |

| 127.9 | Aromatic (C H, C²/C⁶) | Deshielded aromatic carbon, consistent with ortho position to -OAc. |

| 138.6 | Aromatic (C , C⁴) | Quaternary carbon of the biphenyl linkage. |

| 150.5 | Aromatic (C , C¹) | Quaternary carbon bonded to electronegative oxygen, highly deshielded. |

| 169.5 | Carbonyl (C =O) | Characteristic chemical shift for an ester carbonyl carbon.[7] |

| Data sourced from PubChem and SpectraBase.[9] |

Experimental Protocol for NMR Data Acquisition

Acquiring high-fidelity, reproducible NMR data requires a standardized protocol. The following methodology is a field-proven approach for small molecules like this compound.

5.1 Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the this compound sample.

-

Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good dissolving power for many organic compounds and minimal signal overlap. Other solvents like DMSO-d₆ can be used if solubility is an issue.[10]

-

Homogenization: Cap the tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is critical.

-

Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer to serve as the internal reference (δ 0.00 ppm).

5.2 NMR Instrument Parameters The following are typical parameters for a 400 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 1.0 - 2.0 seconds.

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 20 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Number of Scans (NS): 128 to 1024 scans (more scans are needed due to the low 1.1% natural abundance of ¹³C).[6]

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition Time (AQ): ~1.5 seconds.

-

Spectral Width (SW): 240 ppm.

-

5.3 Data Processing Workflow

Caption: A standardized workflow for NMR data acquisition, processing, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are clean, highly symmetric, and directly reflect the molecule's structure. The ¹H spectrum is characterized by a prominent acetate singlet at δ 2.31 ppm and two aromatic doublets at δ 7.17 and δ 7.59 ppm. The ¹³C spectrum displays six sharp signals, with the ester carbonyl at δ 169.5 ppm and the carbon attached to the ester oxygen at δ 150.5 ppm being the most downfield. This comprehensive spectral data provides an unambiguous fingerprint for the molecule, serving as an essential reference for quality control, reaction monitoring, and further research in the fields of polymer chemistry and organic synthesis.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

Wiley-VCH. This compound - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values . Compound Interest. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . JEOL Ltd. [Link]

-

Oregon State University. 13C NMR Chemical Shifts . Oregon State University. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

- Malz, F., & Jancke, H. (2005). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.

-

Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes . Chemistry LibreTexts. [Link]

-

UCLA Chemistry & Biochemistry. NMR Chemical Shifts . UCLA. [Link]

Sources

- 1. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. This compound | C16H14O4 | CID 604281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to the Vibrational Spectroscopy of 4,4'-Diacetoxybiphenyl

Abstract

This technical guide provides a comprehensive analysis of 4,4'-Diacetoxybiphenyl using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy and its practical application in the structural elucidation of this biphenyl derivative. We present detailed experimental protocols, a thorough interpretation of the vibrational spectra, and a comparative analysis of the two spectroscopic techniques, underscoring their complementary nature in molecular characterization. This guide is grounded in established scientific principles and aims to serve as an authoritative resource for the spectroscopic analysis of this compound and related compounds.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a diester derivative of 4,4'-dihydroxybiphenyl. Biphenyl and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The introduction of acetoxy groups at the 4 and 4' positions imparts specific chemical characteristics that influence its biological activity and material properties. Accurate and unambiguous characterization of such molecules is paramount in research and development to ensure purity, confirm identity, and understand molecular behavior.

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, offers a powerful, non-destructive approach for obtaining a detailed molecular fingerprint.[1] FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light that also corresponds to the molecule's vibrational frequencies.[2] Together, they provide a comprehensive picture of the molecular structure, functional groups, and subtle conformational features. This guide will meticulously explore the application of these techniques to this compound.

Theoretical Framework: Molecular Vibrations in this compound

The vibrational spectrum of a molecule is a direct manifestation of the various motions of its constituent atoms relative to each other. For a non-linear molecule like this compound (C₁₆H₁₄O₄), with N atoms, there are 3N-6 fundamental vibrational modes. These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle).

FT-IR Spectroscopy: The Principle of Infrared Absorption

FT-IR spectroscopy operates on the principle that a molecule will absorb infrared radiation at frequencies that match its natural vibrational frequencies, provided that the vibration leads to a change in the molecule's dipole moment.[1] The intensity of an absorption band is proportional to the square of the change in the dipole moment during the vibration. Consequently, polar functional groups, such as the carbonyl (C=O) and ester (C-O) groups present in this compound, typically exhibit strong absorptions in the FT-IR spectrum.

Raman Spectroscopy: The Phenomenon of Inelastic Scattering

Raman spectroscopy is a light scattering technique. When monochromatic light, usually from a laser, interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency as the incident light.[3] However, a small fraction of the light is scattered inelastically (Raman scattering), with a shift in frequency that corresponds to the vibrational energy levels of the molecule.[3] A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.[4] Non-polar bonds and symmetric vibrations, such as the aromatic ring stretching in the biphenyl core, often produce strong Raman signals.

The Rule of Mutual Exclusion and Complementarity

For molecules with a center of symmetry, the rule of mutual exclusion states that vibrational modes that are infrared active are Raman inactive, and vice versa. While this compound in a solid state may have a complex crystal structure, the general principle of complementarity between FT-IR and Raman spectroscopy holds true.[2] FT-IR is sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. This complementarity is invaluable for a complete vibrational analysis.

Molecular Structure of this compound

The structure of this compound consists of a biphenyl core with acetoxy (-OCOCH₃) groups substituted at the para positions of each phenyl ring. The dihedral angle between the two phenyl rings in biphenyl derivatives is influenced by steric hindrance and electronic effects of the substituents.[5]

Caption: Molecular Structure of this compound.

Experimental Methodologies: A Self-Validating Protocol

The acquisition of high-quality, reproducible spectra is contingent upon meticulous experimental design and execution. The following protocols are designed to be self-validating, ensuring data integrity.

Sample Preparation

For a solid sample like this compound, several preparation methods are available. The choice of method depends on the specific requirements of the analysis and the available instrumentation.

-

FT-IR Spectroscopy:

-

KBr Pellet Method: This is a common technique for solid samples.[6]

-

Finely grind 1-2 mg of the this compound sample in an agate mortar.

-

Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder and mix thoroughly.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Mount the pellet in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected for reference.

-

-

Attenuated Total Reflectance (ATR): ATR is a convenient method that requires minimal sample preparation.[7]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Collect the spectrum. A background spectrum of the clean, empty ATR crystal should be acquired beforehand.

-

-

-

Raman Spectroscopy:

-

Powdered Sample in a Capillary Tube:

-

Pack a small amount of the powdered this compound sample into a glass capillary tube.

-

Place the capillary tube in the sample holder of the Raman spectrometer.

-

-

Direct Measurement on a Microscope Slide:

-

Place a small amount of the powder on a clean glass microscope slide.

-

If using a Raman microscope, focus the laser onto the sample particles.

-

-

Instrumentation and Data Acquisition

-

FT-IR Spectrometer:

-

Instrument: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function.

-

-

Raman Spectrometer:

-

Instrument: A dispersive Raman spectrometer or a Fourier-Transform Raman (FT-Raman) spectrometer.

-

Excitation Source: A solid-state laser with an excitation wavelength of 785 nm or 1064 nm is recommended to minimize fluorescence.

-

Laser Power: Keep the laser power low (e.g., < 50 mW) to avoid sample degradation.

-

Spectral Range: 3500-100 cm⁻¹

-

Resolution: 2-4 cm⁻¹

-

Integration Time: Dependent on the sample's Raman scattering efficiency, typically ranging from a few seconds to several minutes per scan.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final data interpretation.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Spectral Interpretation and Vibrational Mode Assignment

The FT-IR and Raman spectra of this compound are rich in information. The following analysis assigns the major observed bands to their corresponding molecular vibrations.

FT-IR Spectrum Analysis

The FT-IR spectrum is dominated by strong absorptions from the ester functional groups.

-

C-H Stretching Vibrations (3100-3000 cm⁻¹ and 3000-2850 cm⁻¹):

-

The weak to medium bands in the 3100-3000 cm⁻¹ region are characteristic of the aromatic C-H stretching vibrations of the biphenyl rings.

-

The absorptions in the 3000-2850 cm⁻¹ range are attributed to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups of the acetoxy substituents.

-

-

Carbonyl (C=O) Stretching (≈1760-1735 cm⁻¹):

-

A very strong and sharp absorption band is expected in this region, which is the most characteristic feature of the ester functional group. For aromatic esters, this band typically appears at a higher frequency compared to aliphatic esters due to the electron-withdrawing nature of the phenyl ring.[8]

-

-

Aromatic C=C Stretching (≈1600-1450 cm⁻¹):

-

Several sharp bands of variable intensity appear in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the biphenyl rings.

-

-

C-O Stretching (≈1300-1000 cm⁻¹):

-

Esters exhibit two distinct C-O stretching vibrations.[9] The asymmetric C-O-C stretch, which is typically stronger and appears at a higher wavenumber (around 1250-1150 cm⁻¹), and the symmetric C-O-C stretch at a lower wavenumber (around 1100-1000 cm⁻¹). These are prominent features in the FT-IR spectrum.

-

-

Out-of-Plane C-H Bending (≈900-675 cm⁻¹):

-

The substitution pattern of the aromatic rings can be inferred from the strong absorptions in this region. For a 1,4-disubstituted (para) benzene ring, a strong band is expected between 860-800 cm⁻¹.

-

Raman Spectrum Analysis

The Raman spectrum provides complementary information, particularly regarding the non-polar and symmetric vibrations of the molecule.

-

Aromatic C-H Stretching (≈3100-3050 cm⁻¹):

-

Similar to the FT-IR spectrum, these vibrations appear in the high-frequency region, often as sharp but less intense peaks.

-

-

Ring Breathing Modes (≈1600 cm⁻¹ and ≈1000 cm⁻¹):

-

The symmetric stretching and breathing vibrations of the aromatic rings are often very strong in the Raman spectrum. A prominent peak around 1600 cm⁻¹ is characteristic of the in-plane C=C stretching of the phenyl rings. Another strong, sharp peak around 1000 cm⁻¹ is often attributed to a trigonal ring breathing mode.

-

-

Inter-ring C-C Stretching (≈1280 cm⁻¹):

-

The stretching vibration of the single bond connecting the two phenyl rings is expected to be a strong feature in the Raman spectrum.

-

-

Ester Group Vibrations:

-

The C=O stretching vibration is also observed in the Raman spectrum, typically in the same region as in the FT-IR (≈1760-1735 cm⁻¹), although its intensity can be variable.

-

The C-O stretching vibrations are also Raman active.

-

Summary of Vibrational Assignments

The following table summarizes the key expected vibrational modes for this compound and their typical wavenumber ranges in both FT-IR and Raman spectra.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | FT-IR Intensity | Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium to Weak | Medium |

| Carbonyl C=O Stretch (Ester) | 1760 - 1735 | Very Strong | Medium to Strong |

| Aromatic C=C Stretch | 1610 - 1580 | Strong | Very Strong |

| Aromatic C=C Stretch | 1520 - 1470 | Strong | Medium |

| CH₃ Bending | 1450 - 1360 | Medium | Weak |

| Inter-ring C-C Stretch | ≈ 1280 | Weak | Strong |

| Asymmetric C-O-C Stretch (Ester) | 1250 - 1150 | Very Strong | Medium |

| Symmetric C-O-C Stretch (Ester) | 1100 - 1000 | Strong | Weak |

| Aromatic Ring Breathing (Trigonal) | ≈ 1000 | Weak | Strong |

| Aromatic C-H Out-of-Plane Bend (para-subst.) | 860 - 800 | Strong | Weak |

Comparative Analysis: FT-IR vs. Raman for this compound

A direct comparison of the FT-IR and Raman spectra reveals their complementary nature in the analysis of this compound.

-

Functional Group Identification: The FT-IR spectrum is superior for identifying the polar ester functional groups due to the very strong C=O and C-O stretching absorptions. While these are also present in the Raman spectrum, their intensity is generally lower.

-

Skeletal Structure Elucidation: The Raman spectrum excels in providing information about the carbon skeleton of the molecule. The strong signals for the aromatic ring breathing modes and the inter-ring C-C stretch are characteristic features that are weak or absent in the FT-IR spectrum.

-

Practical Considerations: For solid powder samples, ATR-FTIR offers a rapid and straightforward analysis with minimal sample preparation. Raman spectroscopy is advantageous for its ability to analyze samples through transparent containers (e.g., glass vials) and its insensitivity to water, which can be a significant interference in FT-IR spectroscopy.[7] However, fluorescence from the sample or impurities can sometimes be a challenge in Raman spectroscopy, necessitating the use of longer wavelength excitation lasers (e.g., 785 nm or 1064 nm).[2]

Conclusion

FT-IR and Raman spectroscopy are indispensable and complementary techniques for the comprehensive characterization of this compound. FT-IR provides unambiguous identification of the key ester functional groups through their strong characteristic absorptions, while Raman spectroscopy offers detailed insights into the aromatic biphenyl backbone. The combination of these two techniques allows for a confident confirmation of the molecular structure and provides a detailed vibrational fingerprint that is invaluable for quality control, purity assessment, and further research in the fields of drug development and materials science. The methodologies and spectral interpretations presented in this guide provide a robust framework for the analysis of this and structurally related compounds.

References

-

Hajipour, A. R., Boostani, E., & Mohammadsaleh, F. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. RSC Advances, 5(68), 55265-55272. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

JASCO. (n.d.). Principles of Raman spectroscopy (1) What is Raman spectroscopy?[Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

ResearchGate. (n.d.). FTIR of EP(I), 4'4‐Dihydroxybiphenyl(II) and MEP(III) (a) and ¹H NMR of...[Link]

-

MDPI. (2020). IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

-

Contract Laboratory. (2024). A Review of FTIR and Raman Spectroscopy Methods. [Link]

-

PubChem. (n.d.). 4-Acetylbiphenyl. [Link]

-

National Institutes of Health. (2024). Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development. [Link]

-

SpectraBase. (n.d.). 4,4'-Dimethoxybiphenyl. [Link]

-

ResearchGate. (n.d.). Molecular and electronic structures as well as vibrational spectra assignment of biphenyl, 2,2′- and 4,4′-dichlorobiphenyl from density functional calculations. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link]

-

ResearchGate. (n.d.). X-ray and vibrational analysis of amino and chloro bibenzyl 4,4'-derivatives supported by quantum chemical calculations. [Link]

-

MDPI. (2022). Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. [Link]

-

Stanford University. (2013). Raman study of 2,7-bis(biphenyl-4-yl-)2. [Link]

-

PubMed. (2014). Use of vibrational spectroscopy to study 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: A combined theoretical and experimental approach. [Link]

-

ResearchGate. (n.d.). Raman spectra of (a) biphenyl; (b) 2-chlorobiphenyl; (c)...[Link]

-

MDPI. (2023). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. [Link]

-

PubMed. (2012). Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers. [Link]

-

MDPI. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. [1,1'-Biphenyl]-4,4'-diol [webbook.nist.gov]

- 7. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of 4,4'-Diacetoxybiphenyl: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative for 4,4'-Diacetoxybiphenyl

In the landscape of pharmaceutical development, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. This compound, a key chemical entity, presents a unique analytical challenge due to its relatively nonpolar biphenyl core and ester functionalities. Mass spectrometry (MS) stands as a definitive technique for its characterization, offering unparalleled sensitivity and structural insight. This guide provides an in-depth, technically-grounded framework for the mass spectrometric analysis of this compound, moving beyond procedural steps to elucidate the causal reasoning behind methodological choices. Our objective is to equip researchers, scientists, and drug development professionals with a robust analytical strategy that ensures both scientific integrity and regulatory compliance.

Strategic Sample Preparation: Foundational to Analytical Success

The journey to a clean and interpretable mass spectrum begins with meticulous sample preparation. The primary goal is to present the analyte to the ion source in a state that is free from interfering matrix components and at an optimal concentration.[1][2]

Protocol for Sample Preparation:

-

Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent should be guided by the subsequent chromatographic and ionization technique.

-

Serial Dilution: From this stock solution, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL. This concentration range is generally optimal for modern mass spectrometers, preventing detector saturation and ion suppression effects.

-

Filtration: Prior to injection, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could obstruct the fluidic pathways of the LC-MS system.

-

Solvent System Compatibility: For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, ensure the final sample solvent is compatible with the initial mobile phase conditions to maintain good peak shape and chromatographic resolution.

Navigating the Mass Spectrometry Workflow: From Ionization to Detection

The analysis of this compound, with a molecular formula of C₁₆H₁₄O₄ and a monoisotopic mass of approximately 270.089 Da, requires careful consideration of the ionization technique and mass analyzer parameters.[3]

Ionization Source Selection: A Critical Decision Point

Given the relatively low polarity of this compound, Atmospheric Pressure Chemical Ionization (APCI) is a highly suitable ionization technique.[4][5][6] APCI is adept at ionizing less polar, thermally stable compounds by utilizing gas-phase ion-molecule reactions.[6] Electrospray Ionization (ESI), while typically favoring more polar molecules, can also be employed, particularly with the use of appropriate solvent modifiers to facilitate ion formation.

Causality in Ionization Choice:

-

APCI: The heated nebulizer in an APCI source effectively vaporizes the analyte, which is then ionized by corona discharge. This process is less susceptible to matrix effects for nonpolar compounds compared to ESI.

-

ESI: To successfully use ESI, the mobile phase should contain additives that can promote the formation of adducts, such as ammonium formate for the detection of [M+NH₄]⁺ ions, as protonation of the ester groups is not highly favorable.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical LC-MS/MS analysis of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer equipped with an APCI or ESI source (e.g., Quadrupole Time-of-Flight, Q-TOF)

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

MS Parameters (APCI Positive Ion Mode):

-

Corona Discharge Current: 4 µA

-

Vaporizer Temperature: 350 °C

-

Sheath Gas Flow: 35 units

-

Auxiliary Gas Flow: 10 units

-

Capillary Temperature: 275 °C

-

Full Scan (MS1) Range: m/z 50-500

-

Product Ion Scan (MS/MS): Precursor ion selection of m/z 271.1 (for [M+H]⁺), with a collision energy of 20-30 eV.

Visualizing the Analytical Pathway

Caption: Experimental Workflow for this compound Analysis.

Decoding the Mass Spectrum: Fragmentation Analysis and Structural Confirmation

The mass spectrum of this compound provides a molecular fingerprint, with the fragmentation pattern offering definitive structural confirmation.

Interpreting the Mass Spectrum

Upon analysis, the mass spectrum of this compound will exhibit a protonated molecular ion [M+H]⁺ at an m/z of approximately 271.1. The key to structural elucidation lies in the analysis of the fragment ions produced during MS/MS. Based on available spectral data, prominent fragment ions are observed at m/z 228 and m/z 186.[3]

| Ion Species | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 271.0965 | ~271.1 | Protonated Molecular Ion |

| [M-C₂H₂O+H]⁺ | 229.0859 | ~229.1 | Loss of a ketene molecule |

| [M-C₂H₃O₂]⁺ | 211.0753 | ~211.1 | Loss of an acetyl group |

| [M-2(C₂H₂O)+H]⁺ | 187.0753 | ~187.1 | Sequential loss of two ketene molecules |

| [M-2(C₂H₃O₂)]⁺ | 154.0783 | ~154.1 | Biphenyl radical cation |

Note: The observed m/z values may vary slightly depending on instrument calibration and resolution. The table reflects predicted and commonly observed fragmentation pathways.

The Fragmentation Pathway: A Mechanistic Perspective

The fragmentation of the protonated this compound molecule is a logical cascade of events driven by the stability of the resulting ions.

-

Initial Protonation: In positive ion mode, one of the ester carbonyl oxygens is the most likely site of protonation.

-

Loss of Ketene: A characteristic fragmentation pathway for acetoxy groups is the neutral loss of ketene (CH₂=C=O, mass 42 Da). The protonated molecular ion at m/z 271.1 can lose a molecule of ketene to form the ion at m/z 229.1.

-

Sequential Loss of Ketene: This process can occur a second time, with the loss of another ketene molecule from the remaining acetoxy group, resulting in the dihydroxybiphenyl ion at m/z 187.1.